molecular formula C9H6O3 B2979911 3-(3-Hydroxyphenyl)propiolic acid CAS No. 10401-10-2

3-(3-Hydroxyphenyl)propiolic acid

Cat. No. B2979911
CAS RN: 10401-10-2
M. Wt: 162.144
InChI Key: FQYMOUWEHRAVLI-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)propiolic acid, also known as 3-Hydroxyphenylpropionic acid, is a flavonoid metabolite formed by human microflora . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is also known by other names such as β-(m-Hydroxyphenyl)propionic acid, Benzenepropanoic acid, 3-hydroxy-, β-(3-Hydroxyphenyl)propionic acid, m-Hydroxyphenylpropionic acid, Hydrocinnamic acid, m-hydroxy-, 3-(m-Hydroxyphenyl)propionic acid, 3-Hydroxyphenylpropionic acid, 3-Hydroxybenzenepropanoic acid, Dihydro-m-coumaric acid .


Synthesis Analysis

The synthesis of this compound involves an improved method based on an indium-mediated sonochemical Reformatsky reaction . This method is simpler and more convenient than the previously reported four-step route that required specialized equipment, flammable materials, and high-pressure reaction vessels .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) .


Chemical Reactions Analysis

This compound acts as a urinary metabolite of procyanidins in pigs . It also serves as an intermediate in the preparation of various synthetic organic products .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 166.1739 . It is a solid substance with an off-white to brown color . It is soluble in chloroform and methanol .

Scientific Research Applications

Bio-based Chemical Production

3-Hydroxypropionic acid serves as a precursor for several important compounds, demonstrating the potential for sustainable chemical production. Vidra and Németh (2017) highlight its role in producing chemicals like acrylic acid, 1,3-propanediol, and acrylamide through microbial processes, emphasizing the importance of metabolic engineering and genetically modified microorganisms for efficient production (Vidra & Németh, 2017). Chen et al. (2017) further illustrate the production of 3-hydroxypropionic acid from glucose and xylose in Corynebacterium glutamicum, showcasing advancements in metabolic engineering for higher yields and productivity (Chen et al., 2017).

Advanced Material Development

Totaro et al. (2017) discuss the use of 3-(4-Hydroxyphenyl)propionic acid as an organic modifier in layered double hydroxides for the creation of PBS bionanocomposites, highlighting its role in enhancing thermal stability and mechanical reinforcement of materials, with potential applications in biodegradable materials (Totaro et al., 2017). This underscores the utility of hydroxy acids in developing environmentally friendly materials with enhanced properties.

Renewable Building Blocks

Trejo-Machin et al. (2017) explore phloretic acid, a naturally occurring phenolic compound closely related to 3-(3-Hydroxyphenyl)propiolic acid, for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach demonstrates the potential of renewable phenolic acids as sustainable alternatives to conventional chemicals in material science, offering pathways to develop materials with specific properties (Trejo-Machin et al., 2017).

Metabolic Engineering for Bio-production

Significant efforts in metabolic engineering have been directed towards the bio-production of 3-hydroxypropionic acid, as outlined by Kumar et al. (2013). They review microbial production processes, identifying challenges and proposing solutions for improving yields and process efficiency, which is crucial for the sustainable production of this platform chemical (Kumar et al., 2013).

Mechanism of Action

Target of Action

3-(3-Hydroxyphenyl)propiolic acid is a flavonoid metabolite formed by human microflora It has been found to show vasodilatory activity , suggesting that it may interact with vascular smooth muscle cells or endothelial cells.

Mode of Action

It has been reported that this compound can inhibit the binding of monocytes to endothelial cells by modulating the expression of e-selectin . This suggests that it may act by interfering with cell adhesion processes, which are crucial in various physiological and pathological conditions, including inflammation and atherosclerosis .

Biochemical Pathways

It has been suggested that this compound can inhibit the nuclear translocation and phosphorylation of the p65 subunit of nuclear factor kappa b (nf-κb), a key regulator of inflammatory responses . This implies that it may influence various biochemical pathways related to inflammation and immune response.

Pharmacokinetics

It is known that this compound is a microbial metabolite of dietary flavonoids , suggesting that its bioavailability may be influenced by factors such as diet and gut microbiota composition.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of monocyte-endothelial cell adhesion and the suppression of E-selectin expression . These effects could potentially contribute to the prevention of atherosclerosis and other inflammatory diseases.

Action Environment

The action of this compound is likely to be influenced by various environmental factors. For instance, the composition of the gut microbiota, which plays a crucial role in metabolizing dietary flavonoids into this compound , can be affected by factors such as diet, antibiotic use, and overall health status. Furthermore, the compound’s vasodilatory activity suggests that its efficacy may be influenced by factors related to the cardiovascular system, such as blood pressure and vascular health.

Safety and Hazards

When handling 3-(3-Hydroxyphenyl)propiolic acid, it is recommended to avoid breathing mist, gas or vapours, and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3-(3-hydroxyphenyl)prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYMOUWEHRAVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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